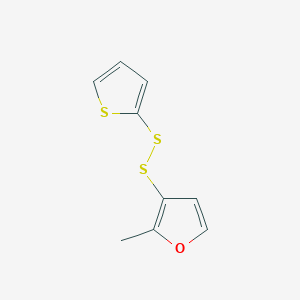
2-Methyl-3-furyl 2-thienyl disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-furyl 2-thienyl disulphide is an organic compound with the molecular formula C9H8OS3 It is a sulfur-containing heterocyclic compound that features both furan and thiophene rings connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-furyl 2-thienyl disulphide typically involves the formation of a disulfide bond between 2-methyl-3-furyl and 2-thienyl groups. One common method is the oxidative coupling of thiols. For instance, 2-methyl-3-furyl thiol and 2-thienyl thiol can be oxidized using reagents like iodine or hydrogen peroxide under mild conditions to form the disulfide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing by-products and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-furyl 2-thienyl disulphide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-furyl 2-thienyl disulphide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of flavor and fragrance compounds due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-furyl 2-thienyl disulphide involves its interaction with biological molecules through its reactive disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or other reactive species. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furfuryl 2-methyl-3-furyl disulfide: Similar structure but with a furfuryl group instead of a thienyl group.
Bis(2-Methyl-3-furyl) disulfide: Contains two 2-methyl-3-furyl groups connected by a disulfide bond.
Methyl 2-methyl-3-furyl disulfide: Contains a methyl group instead of a thienyl group.
Uniqueness
2-Methyl-3-furyl 2-thienyl disulphide is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
137717-87-4 |
|---|---|
Molekularformel |
C9H8OS3 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
2-methyl-3-(thiophen-2-yldisulfanyl)furan |
InChI |
InChI=1S/C9H8OS3/c1-7-8(4-5-10-7)12-13-9-3-2-6-11-9/h2-6H,1H3 |
InChI-Schlüssel |
ZFBKAHLRVLZPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)SSC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)


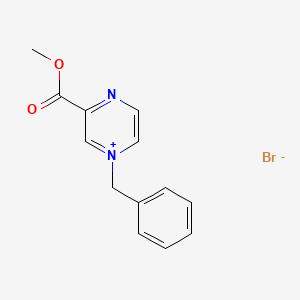
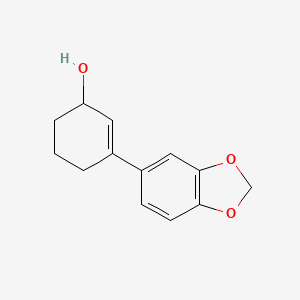


![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
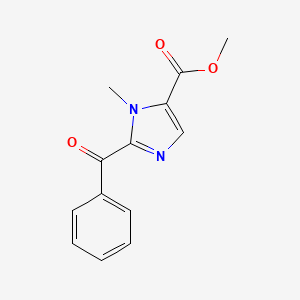
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
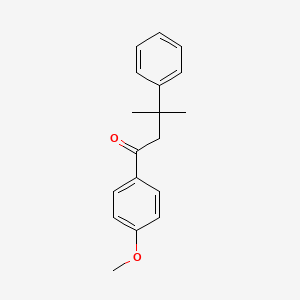

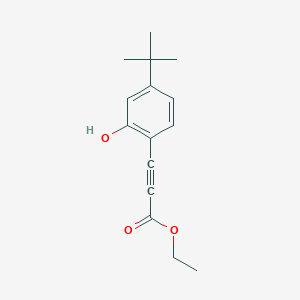
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
